molecular formula C18H17N3O5S B2463615 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide CAS No. 898426-78-3

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2463615
CAS No.: 898426-78-3
M. Wt: 387.41
InChI Key: HGASXFTWMPUWII-UHFFFAOYSA-N
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Description

The compound contains a pyrroloquinoline core, which is a bicyclic system consisting of a pyrrole ring fused with a quinoline. The presence of a nitrobenzenesulfonamide group suggests that it might have some biological activity, as sulfonamides are commonly used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrroloquinoline core, followed by the introduction of the nitrobenzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrroloquinoline, along with the nitrobenzenesulfonamide group. The presence of the nitro group could introduce some polarity to the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the nitrobenzenesulfonamide group, which could potentially undergo a variety of reactions. For example, the nitro group could be reduced to an amine, or the sulfonamide could be hydrolyzed .

Scientific Research Applications

Fungicidal Activity

  • Derivatives of pyrroloquinolinone, a compound structurally related to N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzenesulfonamide, have been synthesized with a potential for fungicidal activity (Kappe & Kappe, 2009).

Anticoagulant Activity

  • New derivatives of pyrroloquinolin-2-ones, related to the core structure of the compound , have shown inhibitory activity against blood coagulation factors Xa and XIa, suggesting potential anticoagulant properties (Novichikhina et al., 2020).

Diuretic and Hypertension Treatment

  • Certain derivatives of pyrroloquinolinone have been identified with strong diuretic properties and have been proposed as remedies for hypertension (Shishkina et al., 2018).

Sensing Applications

  • A chemosensor based on a compound structurally related to this compound was developed for highly selective sensing of cyanide in aqueous solutions (Na et al., 2014).

Antipsychotic and Neurological Treatment

  • Research has indicated the potential of tetracyclic derivatives structurally similar to the compound for binding to serotonin and dopamine receptors, suggesting possible applications in treating neuropsychiatric and neurological disorders (Li et al., 2014).

Anticancer Activity

  • Some derivatives have been synthesized for potential anticancer activity, with compounds showing selective cytotoxic effects toward certain cancer cell lines (Rao et al., 2015).

Future Directions

Future research could focus on elucidating the biological activity of this compound, as well as optimizing its synthesis. Additionally, studies could be conducted to explore its potential applications in medicinal chemistry .

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-11-16-10-13(9-12-3-2-8-20(17(12)16)18(11)22)19-27(25,26)15-6-4-14(5-7-15)21(23)24/h4-7,9-11,19H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGASXFTWMPUWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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